A Technical Guide to Methyl 3-nitro-5-(trifluoromethyl)benzoate: Properties, Synthesis, and Applications
A Technical Guide to Methyl 3-nitro-5-(trifluoromethyl)benzoate: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract and Core Identity
Methyl 3-nitro-5-(trifluoromethyl)benzoate (CAS No. 22227-63-0) is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis.[1] Its structure, featuring an electron-withdrawing trifluoromethyl group and a synthetically versatile nitro group positioned meta to a methyl ester, makes it a valuable intermediate for developing complex molecules with specific biological activities.[1] This guide provides an in-depth analysis of its chemical and physical properties, detailed synthesis protocols, key chemical transformations, and its applications in the fields of pharmaceutical and agrochemical research.
Physicochemical and Spectroscopic Properties
The unique substitution pattern on the benzene ring governs the compound's physical and chemical behavior. The presence of both a nitro (-NO₂) and a trifluoromethyl (-CF₃) group significantly deactivates the aromatic ring towards electrophilic attack and influences the molecule's overall polarity and reactivity.
Physical and Chemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 22227-63-0 | [1][2] |
| Molecular Formula | C₉H₆F₃NO₄ | [1][2][3] |
| Molecular Weight | 249.14 g/mol | [1][2][3] |
| Boiling Point | 283.2°C at 760 mmHg | [1][3] |
| Density | 1.442 g/cm³ | [3] |
| IUPAC Name | methyl 3-nitro-5-(trifluoromethyl)benzoate | [3] |
Spectroscopic Profile
While specific spectra are proprietary to data vendors, the structural features of Methyl 3-nitro-5-(trifluoromethyl)benzoate allow for a reliable prediction of its spectroscopic signatures.[4]
| Spectroscopy | Expected Signature |
| ¹H NMR | Three distinct signals in the aromatic region (approx. 8.0-9.0 ppm), appearing as complex multiplets due to the loss of symmetry. A sharp singlet for the methyl ester protons (-OCH₃) will be present in the upfield region (approx. 4.0 ppm). |
| ¹³C NMR | Nine unique carbon signals are expected due to the molecule's asymmetry.[5] Key signals include the ester carbonyl (C=O) around 164 ppm, the trifluoromethyl carbon (CF₃) showing a characteristic quartet, and six distinct aromatic carbon signals. The methyl ester carbon will appear upfield around 52 ppm.[5] |
| IR Spectroscopy | Strong absorption bands are predicted for the ester carbonyl (C=O) stretch (approx. 1720-1740 cm⁻¹). Asymmetric and symmetric stretches for the nitro group (Ar-NO₂) will be prominent around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Strong C-F stretching bands will also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of 249.14. |
Synthesis and Mechanistic Pathway
The most direct and logical synthesis of Methyl 3-nitro-5-(trifluoromethyl)benzoate is a two-step process. It begins with the nitration of a commercially available precursor, followed by a classic acid-catalyzed esterification.
Overall Synthesis Workflow
The workflow illustrates the transformation from the starting material to the final product, highlighting the two key reaction stages.
Caption: Two-step synthesis of Methyl 3-nitro-5-(trifluoromethyl)benzoate.
Step 1: Synthesis of 3-Nitro-5-(trifluoromethyl)benzoic Acid
Mechanism: This reaction is a classic example of electrophilic aromatic substitution (EAS).[6] Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[5] The trifluoromethyl group on the starting material is strongly electron-withdrawing and a meta-director, thus guiding the incoming nitro group to the C-5 position to yield the desired product with high regioselectivity.[6]
Experimental Protocol: This protocol is adapted from established procedures for the nitration of substituted benzoic acids.[7]
-
Preparation: In a flask equipped with a magnetic stirrer and set in an ice-water bath, cautiously add 3-(trifluoromethyl)benzoic acid (1.0 eq) to concentrated sulfuric acid (approx. 4.0 eq by volume). Stir until fully dissolved while maintaining the temperature at 0-5°C.
-
Nitrating Mixture: Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate, pre-chilled flask.
-
Addition: Add the nitrating mixture dropwise to the solution of the benzoic acid over 30-60 minutes. Causality: A slow, dropwise addition is critical to control the highly exothermic reaction and prevent over-nitration or side product formation. The internal temperature must be maintained below 10-15°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS 328-80-3) can be further purified by recrystallization if necessary.[7][8]
Step 2: Synthesis of Methyl 3-nitro-5-(trifluoromethyl)benzoate
Mechanism: This transformation is achieved via Fischer esterification, a well-established acid-catalyzed nucleophilic acyl substitution. The protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst activates it towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final methyl ester product.
Experimental Protocol:
-
Setup: To a round-bottom flask, add the 3-Nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) synthesized in the previous step.
-
Reagents: Add an excess of methanol (which acts as both reactant and solvent) followed by a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude Methyl 3-nitro-5-(trifluoromethyl)benzoate. Further purification can be achieved via column chromatography or recrystallization.
Chemical Reactivity and Key Transformations
The synthetic utility of Methyl 3-nitro-5-(trifluoromethyl)benzoate stems from the distinct reactivity of its functional groups, allowing for selective transformations.
Caption: Key transformations of Methyl 3-nitro-5-(trifluoromethyl)benzoate.
Reduction of the Nitro Group
The most significant reaction of this intermediate is the reduction of the nitro group to an amine. This transformation is fundamental in drug development as it unmasks a nucleophilic amino group, opening pathways for further derivatization.
-
Significance: The resulting product, Methyl 3-amino-5-(trifluoromethyl)benzoate, is a key precursor for the synthesis of amides, ureas, sulfonamides, and for participation in cross-coupling reactions.[6] The aniline moiety is a common feature in many pharmacologically active molecules.
-
Common Reagents: This reduction can be achieved using various methods, including catalytic hydrogenation (H₂ over Pd/C) or using reducing metals in acidic media (e.g., SnCl₂ in HCl).
Saponification of the Ester
The methyl ester can be readily hydrolyzed back to the parent carboxylic acid under basic conditions (saponification). This provides a route to the carboxylate salt or the carboxylic acid itself after acidic work-up, which may be required for certain coupling reactions (e.g., amide bond formation using peptide coupling reagents).
Applications in Research and Development
Methyl 3-nitro-5-(trifluoromethyl)benzoate is not typically an end-product but rather a strategic intermediate. Its value lies in its pre-installed, orthogonally-functionalized scaffold.
-
Pharmaceutical Synthesis: It is primarily utilized to synthesize active pharmaceutical ingredients (APIs).[1] The trifluoromethyl group is a well-known bioisostere for other groups and can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates. The nitro group, once reduced to an amine, serves as a handle for building out the molecular complexity required for therapeutic activity.[6]
-
Agrochemical Development: The structural motifs present in this compound are also found in modern herbicides and pesticides.[1] Its use as a building block allows for the systematic modification of lead compounds to optimize efficacy and selectivity.
-
Materials Science: The reactivity of the functional groups makes it suitable for incorporation into advanced polymers and coatings to impart specific properties.[1]
Safety and Handling
A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this chemical. Based on the known hazards of its precursors and structurally related compounds, the following precautions are advised:
-
Hazards: The precursor, 3-Nitro-5-(trifluoromethyl)benzoic acid, is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[7][9][10] Analogous compounds like Methyl 3-(trifluoromethyl)benzoate are flammable and also cause irritation.[11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.
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